Cas no 26707-09-5 (Phenol, 4,4',4''-phosphinidynetris-)

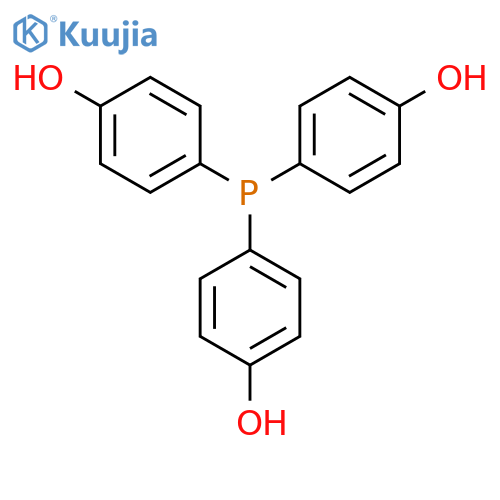

26707-09-5 structure

商品名:Phenol, 4,4',4''-phosphinidynetris-

Phenol, 4,4',4''-phosphinidynetris- 化学的及び物理的性質

名前と識別子

-

- Phenol, 4,4',4''-phosphinidynetris-

- CS-0214445

- 26707-09-5

- IOHRTWBJHOLWRQ-UHFFFAOYSA-N

- AMY24263

- tris(4-hydroxy-phenyl)phosphine

- starbld0004338

- E72717

- 4-[bis(4-hydroxyphenyl)phosphanyl]phenol

- 4,4',4''-Phosphinetriyltriphenol

- 4-bis(4-hydroxyphenyl)phosphanylphenol

- Tris-[p-hydroxyphenyl]-phosphin

- 4,4',4''-phosphanetriyltriphenol

- Tris(4-hydroxyphenyl)phosphine

- SCHEMBL3833957

-

- インチ: InChI=1S/C18H15O3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,19-21H

- InChIKey: IOHRTWBJHOLWRQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1O)P(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

計算された属性

- せいみつぶんしりょう: 310.07595

- どういたいしつりょう: 310.07588133g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 60.7Ų

じっけんとくせい

- PSA: 60.69

Phenol, 4,4',4''-phosphinidynetris- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1445518-250mg |

4,4',4''-Phosphanetriyltriphenol |

26707-09-5 | 98% | 250mg |

$117.0 | 2025-02-26 | |

| Ambeed | A1445518-1g |

4,4',4''-Phosphanetriyltriphenol |

26707-09-5 | 98% | 1g |

$310.0 | 2025-02-26 | |

| 1PlusChem | 1P00BJ91-100mg |

Phenol, 4,4',4''-phosphinidynetris- |

26707-09-5 | 97% | 100mg |

$77.00 | 2024-05-08 | |

| Ambeed | A1445518-100mg |

4,4',4''-Phosphanetriyltriphenol |

26707-09-5 | 98% | 100mg |

$59.0 | 2025-02-26 | |

| Aaron | AR00BJHD-250mg |

Phenol, 4,4',4''-phosphinidynetris- |

26707-09-5 | 95% | 250mg |

$106.00 | 2025-02-12 | |

| Aaron | AR00BJHD-100mg |

Phenol, 4,4',4''-phosphinidynetris- |

26707-09-5 | 95% | 100mg |

$53.00 | 2025-02-12 | |

| A2B Chem LLC | AF37365-1g |

Phenol, 4,4',4''-phosphinidynetris- |

26707-09-5 | 97% | 1g |

$370.00 | 2023-12-31 | |

| Aaron | AR00BJHD-1g |

Phenol, 4,4',4''-phosphinidynetris- |

26707-09-5 | 95% | 1g |

$283.00 | 2025-02-12 | |

| 1PlusChem | 1P00BJ91-1g |

Phenol, 4,4',4''-phosphinidynetris- |

26707-09-5 | 97% | 1g |

$322.00 | 2024-05-08 | |

| 1PlusChem | 1P00BJ91-250mg |

Phenol, 4,4',4''-phosphinidynetris- |

26707-09-5 | 97% | 250mg |

$134.00 | 2024-05-08 |

Phenol, 4,4',4''-phosphinidynetris- 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

26707-09-5 (Phenol, 4,4',4''-phosphinidynetris-) 関連製品

- 15464-47-8(Tetraphenylphosphonium phenoxide)

- 60254-10-6(2-(Diphenylphosphino)phenol)

- 5068-21-3((4-hydroxyphenyl)diphenylphosphine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 81216-14-0(7-bromohept-1-yne)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26707-09-5)Phenol, 4,4',4''-phosphinidynetris-

清らかである:99%/99%

はかる:1g/250mg

価格 ($):416.0/169.0